molecular formula C23H17BrN2O2 B270270 2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone

2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone

Cat. No. B270270
M. Wt: 433.3 g/mol
InChI Key: BVGFKOMDCUNGQK-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BOPP and is a phthalazinone derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

BOPP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BOPP has also been investigated for its potential use as a photosensitizer in photodynamic therapy. The compound has been tested in vitro and in vivo, and the results have been promising. BOPP has also been shown to have potential as a diagnostic agent for cancer due to its high selectivity for cancer cells.

Mechanism of Action

The mechanism of action of BOPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BOPP has been shown to induce reactive oxygen species (ROS) generation, which leads to DNA damage and cell death. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BOPP has been shown to have low toxicity and good biocompatibility, making it a promising candidate for therapeutic applications. The compound has been shown to accumulate in cancer cells, leading to selective toxicity towards cancer cells. BOPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BOPP in lab experiments is its high selectivity for cancer cells, which allows for targeted therapy. The compound also has low toxicity and good biocompatibility, making it suitable for in vivo studies. However, one limitation of using BOPP is its complex synthesis method, which may limit its availability for researchers.

Future Directions

There are several future directions for BOPP research. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to explore its use as a diagnostic agent for cancer. Additionally, researchers could investigate the use of BOPP in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of BOPP and its potential applications in other diseases.

Synthesis Methods

The synthesis of BOPP involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methylphenylhydrazine to form the phthalazinone derivative BOPP. The synthesis method has been optimized to obtain high yields of the compound and has been reported in several research papers.

properties

Product Name

2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one

InChI

InChI=1S/C23H17BrN2O2/c1-15-6-8-17(9-7-15)22-19-4-2-3-5-20(19)23(28)26(25-22)14-21(27)16-10-12-18(24)13-11-16/h2-13H,14H2,1H3

InChI Key

BVGFKOMDCUNGQK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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